molecular formula C9H14Cl2N6 B1374147 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride CAS No. 1332528-94-5

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride

Cat. No.: B1374147
CAS No.: 1332528-94-5
M. Wt: 277.15 g/mol
InChI Key: NSXHUMBTIWHKRN-UHFFFAOYSA-N
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Description

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused [1,2,4]triazolo[4,3-a]pyrimidine core, a scaffold recognized for its wide range of biological activities and its presence in compounds with therapeutic potential . The piperazinyl substituent at the 5-position enhances the molecule's ability to interact with biological targets, particularly in the central nervous system and various receptor systems, making it a valuable scaffold for designing novel bioactive agents . The compound is supplied as a dihydrochloride salt, a form that typically offers improved solubility in aqueous media and enhanced stability, facilitating its use in various biological and pharmacological assays . Research into related [1,2,4]triazolo[4,3-a]pyrimidine derivatives has demonstrated their application as key precursors in synthetic chemistry. For instance, they can undergo Dimroth rearrangements to form isomeric [1,2,4]triazolo[1,5-a]pyrimidines, which are more thermodynamically stable and are of independent research interest . This chemical versatility makes 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine a valuable building block for synthesizing more complex heterocyclic systems. Furthermore, the structural motif of piperazine-linked triazolopyrimidines has been identified in compounds with potent antihypertensive activity, acting through mechanisms such as ganglionic blockade . More recent studies have explored hybrid molecules incorporating similar triazolopyrimidine scaffolds for developing new antimalarial candidates with low nanomolar activity against resistant strains of P. falciparum and potential transmission-blocking properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacophore for investigating new mechanisms of action in various disease models.

Properties

IUPAC Name

5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c1-2-11-9-13-12-7-15(9)8(1)14-5-3-10-4-6-14;;/h1-2,7,10H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXHUMBTIWHKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC3=NN=CN23.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Dimroth Rearrangement Method

One well-established approach involves:

  • Starting from hydrazinylpyrimidine derivatives.
  • Cyclocondensation with appropriate carbonyl compounds to form 1,2,4-triazolo[4,3-a]pyrimidines.
  • Acid-catalyzed Dimroth rearrangement to yield the desired triazolo[4,3-a]pyrimidine scaffold with substitution at key positions.

This method provides flexibility for introducing various substituents, including piperazine, at the 5-position by choosing suitable starting materials.

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

Another synthetic route is oxidative cyclization of pyrimidin-2-yl-amidines, which directly forms the triazolo ring fused to the pyrimidine. This method is useful for preparing substituted triazolopyrimidines but requires careful control of oxidation conditions.

Specific Preparation of 5-(1-Piperazinyl)triazolo[4,3-a]pyrimidine Dihydrochloride

Starting Materials and Intermediate Formation

  • The key intermediate is typically a 5-chloro- or 5-halo-substituted triazolo[4,3-a]pyrimidine, prepared by cyclization of 2-chloro-6-substituted pyrimidines with semicarbazide or related hydrazine derivatives.
  • The piperazine substituent is introduced via nucleophilic aromatic substitution (SNAr) of the 5-chloro group by 1-(piperazinyl) nucleophile.

Reaction Conditions

  • The substitution reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux.
  • Bases like potassium carbonate (K2CO3) facilitate the nucleophilic displacement.
  • Reaction times range from several hours to overnight to ensure complete substitution.

Salt Formation

  • The free base 5-(1-piperazinyl)triazolo[4,3-a]pyrimidine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
  • This step enhances solubility and crystallinity, facilitating purification.

Example Procedure Summary

Step Reagents & Conditions Outcome
1. Preparation of 5-chloro-triazolopyrimidine Cyclocondensation of 2-chloro-6-substituted pyrimidine with semicarbazide; reflux in suitable solvent Formation of 5-chloro intermediate
2. Nucleophilic substitution React 5-chloro intermediate with piperazine or 1-(piperazinyl) compound in DMF with K2CO3 at reflux Introduction of piperazine substituent at 5-position
3. Salt formation Treat free base with HCl in ethanol Formation of dihydrochloride salt

Detailed Research Findings and Data

Reaction Yields and Purity

  • Yields for the nucleophilic substitution step typically range from 55% to 75% depending on reaction time and solvent purity.
  • Purification is commonly achieved by recrystallization or column chromatography.
  • The dihydrochloride salt is isolated as a crystalline solid with improved stability.

Reaction Medium and Temperature

  • Reaction media with boiling points between 80°C and 150°C (e.g., acetonitrile, xylene) are preferred for reflux conditions to optimize reaction kinetics.
  • Heating times vary from 2 to 24 hours for initial intermediate formation and 2 to 72 hours for final substitution, depending on scale and reagent reactivity.

Mechanistic Insights

  • The nucleophilic substitution proceeds via displacement of the chloro group by the piperazine nitrogen, favored by the electron-deficient nature of the triazolopyrimidine ring.
  • The dihydrochloride salt formation involves protonation of the piperazine nitrogen atoms, stabilizing the compound in solid form.

Comparative Table of Preparation Methods

Method Starting Materials Key Reaction Steps Solvent Temperature Yield (%) Notes
Cyclocondensation + Dimroth rearrangement Hydrazinylpyrimidine + Carbonyl compound Cyclization, rearrangement Acidic medium Reflux (varies) 60-75 Flexible substitution pattern
Oxidative cyclization Pyrimidin-2-yl-amidine Oxidation, ring closure Organic solvent Controlled oxidation 50-70 Requires oxidation control
Nucleophilic substitution on 5-chloro intermediate 5-chloro-triazolopyrimidine + piperazine SNAr substitution DMF, acetonitrile 80-120°C reflux 55-75 Direct piperazine introduction
Salt formation Free base + HCl Protonation Ethanol Room temp Quantitative Improves solubility, stability

Chemical Reactions Analysis

Types of Reactions

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives with potential biological activity.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride typically involves multi-step processes that can yield various derivatives with distinct biological properties. A notable method includes a one-pot three-component synthesis that has been reported to yield high purity and good yields of triazolo-pyrimidine derivatives. The characterization of these compounds is often performed using techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography to confirm their structures and purity levels .

Antitumor Activity

Recent studies have demonstrated the compound's significant antitumor activity against various cancer cell lines. For instance, derivatives synthesized from 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine were evaluated for their cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. Compounds exhibited IC50 values in the micromolar range (17.83 μM for MDA-MB-231 and 19.73 μM for MCF-7), indicating potent antitumor properties compared to standard chemotherapeutic agents like Cisplatin .

Anti-inflammatory and Analgesic Properties

Another application of related triazolo-pyrimidine compounds includes their anti-inflammatory and analgesic activities. A series of thienotriazolopyrimidine derivatives have shown promising results in reducing inflammation in animal models. For example, certain derivatives demonstrated significant anti-inflammatory effects in formalin-induced paw edema models and exhibited a favorable safety profile with high tolerance levels in experimental subjects .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the mechanisms underlying the biological activities of these compounds. For instance, docking studies targeting COX-2 (Cyclooxygenase-2) have provided insights into how structural variations influence the binding affinity and efficacy of these compounds as anti-inflammatory agents .

Antitumor Case Study

In a recent publication, researchers synthesized a series of triazolo-pyrimidine derivatives and assessed their antiproliferative activity against several cancer cell lines. The study highlighted that specific modifications at the piperazine moiety could enhance the cytotoxic effects significantly .

Anti-inflammatory Case Study

Another study focused on evaluating the analgesic effects of newly synthesized thienotriazolopyrimidine derivatives in acute pain models. The results indicated that certain compounds not only reduced pain effectively but also had minimal side effects compared to traditional analgesics like Diclofenac .

Tables of Data

Compound NameActivity TypeIC50 (μM)Reference
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidineAntitumor (MDA-MB-231)17.83
Thienotriazolopyrimidine DerivativeAnti-inflammatoryN/A

Mechanism of Action

The mechanism of action of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The precise molecular pathways depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and synthetic differences between 5-(1-piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride and analogous derivatives:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Synthesis Method Key Applications
This compound C₉H₁₄Cl₂N₆ 277.16 Triazolo[4,3-a]pyrimidine Piperazinyl (5-position) One-pot synthesis (NaOH/ethanol) Pharmaceutical intermediates
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride C₉H₁₄Cl₂N₆ 277.16 Pyrazolo[3,4-d]pyrimidine Piperazinyl (4-position) Not specified Research chemicals
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride C₁₀H₁₆Cl₂N₆ 307.19 Triazolo[1,5-a]pyrimidine Piperazinyl (7-position), Methyl (5-position) Multi-step alkylation Drug discovery
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride C₂₀H₂₅Cl₂N₅O 434.35 Triazolo[4,3-a]pyridine Phenylpiperazinylpropyl (2-position) Substitution reactions Pharmaceutical impurities

Structural and Functional Differences

  • Core Heterocycle : The target compound’s triazolo[4,3-a]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine () and triazolo[1,5-a]pyrimidine (). These variations influence electronic properties and binding affinity .
  • Salt Form : Dihydrochloride salts improve aqueous solubility compared to free bases, critical for bioavailability in drug formulations .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s piperazinyl group is a common pharmacophore in serotonin and dopamine receptor modulators. Its structural simplicity allows for versatile derivatization .
  • Catalytic Applications : IL-entrapped catalysts () optimize the synthesis of triazolo-pyrimidines, highlighting industrial scalability .

Biological Activity

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H12N6·2HCl and a molecular weight of 204.236 g/mol. Its structure features a piperazine ring connected to a triazolo-pyrimidine framework, which is crucial for its biological activity.

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound induces apoptosis and cell cycle arrest primarily through the mitochondrial pathway. Mechanistic studies have shown that it leads to:

  • G2/M Cell Cycle Arrest : Treatment with the compound causes an accumulation of cells in the G2/M phase, indicating disruption in the cell cycle progression.
  • Apoptosis Induction : The compound activates caspase-9 and caspase-3, leading to programmed cell death. This process is associated with the upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like MDM2 .

Biological Activity

The compound's biological activities can be summarized as follows:

Anticancer Activity

  • Cytotoxicity : Exhibited potent cytotoxicity against several human cancer cell lines with selectivity for cancer cells over normal cells .
  • Mechanistic Insights : The induction of apoptosis through mitochondrial pathways has been confirmed through various assays assessing mitochondrial membrane potential and caspase activation .

Enzymatic Inhibition

Recent studies have highlighted the potential of triazolo-pyrimidines as selective protein inhibitors. These compounds may inhibit various enzymes linked to cancer progression and other diseases .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine on five human cancer cell lines. Results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line .
  • Mechanistic Studies : In vitro experiments demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .

Comparative Analysis

A comparison table summarizing the biological activities of this compound with other similar compounds is presented below:

Compound NameCytotoxicity (IC50 µM)Mechanism of ActionHypotensive Activity
This compound5-15Apoptosis via mitochondrial pathwayPotentially present
Other Triazolo-pyrimidinesVariesEnzymatic inhibitionConfirmed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride, and how can computational methods improve reaction efficiency?

  • Methodological Answer : Begin with conventional heterocyclic coupling strategies, such as cyclocondensation of triazole precursors with pyrimidine derivatives. Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental conditions . Use statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches . For example, parallel synthesis techniques from analogous triazolo-pyrimidine systems (e.g., phosphonate derivatives) can guide reaction steps .

Q. How can researchers ensure purity and validate the structural integrity of this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient elution to resolve impurities (e.g., piperazine byproducts) .
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with structurally related triazolo[4,3-a]pyrimidines, focusing on piperazinyl proton splitting patterns (~δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and isotopic distribution to rule out chloride adducts .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store lyophilized samples at –20°C in amber vials under inert gas (argon). Monitor hydrolytic degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis. Use pH-stable buffers (e.g., ammonium acetate, pH 6.5) to minimize salt dissociation in solution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide in vitro assays?

  • Methodological Answer : Use QSAR models (e.g., ACD/Labs Percepta) to estimate logP, solubility, and membrane permeability. Validate predictions with experimental Caco-2 cell assays . For metabolic stability, simulate cytochrome P450 interactions using docking software (AutoDock Vina) and correlate with liver microsomal studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct systematic meta-analysis:

  • Assay Variability : Normalize data using internal controls (e.g., reference inhibitors in kinase assays).
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemistry.
  • Contextual Factors : Compare cell lines (e.g., HEK293 vs. HepG2) and incubation times using ANOVA to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer : Synthesize analogs with piperazinyl substituent modifications (e.g., methyl, chloro groups). Test against off-target receptors (e.g., GPCR panels) to identify selectivity determinants. Use molecular dynamics simulations to map binding pocket interactions, focusing on hydrogen bonding with pyrimidine N1 and triazole C3 positions .

Q. What advanced separation techniques address challenges in isolating polar degradation products?

  • Methodological Answer : Implement HILIC (Hydrophilic Interaction Chromatography) with a zwitterionic stationary phase to resolve hydrophilic degradation species. Pair with charged aerosol detection (CAD) for quantification of non-UV-active compounds . Validate with HRMS to assign degradation pathways (e.g., piperazine ring oxidation) .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer : Collaborate with computational chemists to integrate machine learning (e.g., Random Forest models) for high-throughput screening. Partner with material scientists to develop nanoformulations (e.g., liposomal encapsulation) for improved bioavailability studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
Reactant of Route 2
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride

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